N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Description
N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines
Properties
Molecular Formula |
C18H11Cl2N3S |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H11Cl2N3S/c19-14-7-6-12(8-15(14)20)23-17-16-13(11-4-2-1-3-5-11)9-24-18(16)22-10-21-17/h1-10H,(H,21,22,23) |
InChI Key |
SAJMTISXJKJCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-accelerated Dimroth rearrangement, which has been shown to be efficient and environmentally friendly. This method begins with 2-aminonicotinonitrile, followed by condensation, cyclization, and Dimroth rearrangement under microwave irradiation conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of protein kinases such as CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
Uniqueness
N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
